m-PEG4-sulfonic acid

Übersicht

Beschreibung

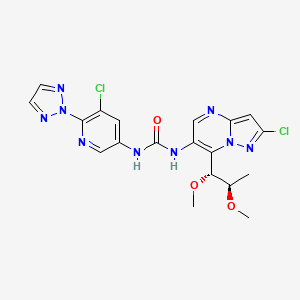

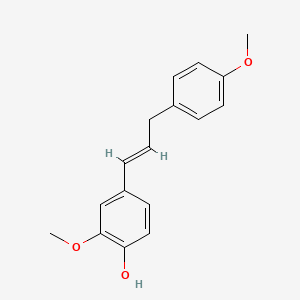

M-PEG4-sulfonic acid is a PEG-based PROTAC linker . It contains a sulfonic acid group which can participate in esterification, halogenation, and replacement reactions . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .

Synthesis Analysis

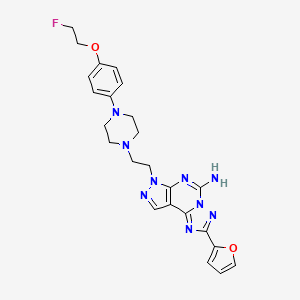

M-PEG4-sulfonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

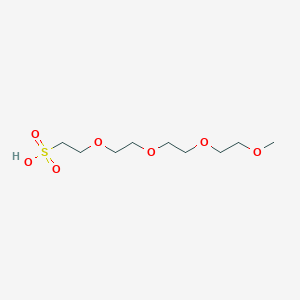

The molecular weight of m-PEG4-sulfonic acid is 272.32 and its formula is C9H20O7S . The SMILES representation is COCCOCCOCCOCCS(=O)(O)=O .Chemical Reactions Analysis

M-PEG4-sulfonic acid can participate in esterification, halogenation, and replacement reactions . It is used in the synthesis of PROTACs .Physical And Chemical Properties Analysis

M-PEG4-sulfonic acid is a liquid that appears colorless to light yellow . It is soluble and its solubility increases the water solubility of a compound in aqueous media .Wissenschaftliche Forschungsanwendungen

Biomaterials

Sulfonated molecules like m-PEG4-sulfonic acid have found significant applications in the field of biomaterials . The process of sulfonation, which introduces sulfonic acid groups, enhances the properties of biomaterials .

Hydrogels

The sulfonation process has been used to improve the properties of hydrogels, which are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids .

Scaffolds

Sulfonated molecules are also used in the creation of scaffolds, which are used in tissue engineering as a temporary matrix for cell growth .

Nanoparticles

In the field of nanotechnology, sulfonated molecules play a crucial role. They are used in the creation of nanoparticles, which have a wide range of applications, from medicine to electronics .

Drug Delivery

The hydrophilic PEG linker in m-PEG4-sulfonic acid increases the water solubility of a compound in aqueous media . This property makes it useful in drug delivery systems, where it can help to improve the bioavailability of poorly water-soluble drugs .

Catalysis and Ion Exchange

Surface functionalization of porous materials with sulfonic acid (SO3H) groups is of particular interest in applications involving ion exchange and acidic catalysis .

Wirkmechanismus

Target of Action

m-PEG4-sulfonic acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

m-PEG4-sulfonic acid acts as a linker in PROTACs, connecting the ligand for the E3 ubiquitin ligase with the ligand for the target protein . This allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The primary biochemical pathway involved in the action of m-PEG4-sulfonic acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, m-PEG4-sulfonic acid (via PROTACs) can selectively influence this pathway to degrade specific proteins .

Pharmacokinetics

As a polyethylene glycol (peg) derivative, it is expected to increase the water solubility of compounds in aqueous media

Result of Action

The result of the action of m-PEG4-sulfonic acid is the selective degradation of target proteins . By enabling the design of PROTACs that can target specific proteins for degradation, m-PEG4-sulfonic acid can potentially influence a wide range of cellular processes, depending on the identity of the target protein .

Action Environment

The action of m-PEG4-sulfonic acid is likely to be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially affect the stability and efficacy of the PROTACs in which m-PEG4-sulfonic acid is used . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7S/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLNKYKZGYOWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG4-sulfonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)